N-(quinolin-8-yl)benzenesulfonamide
Overview
Description
N-(quinolin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H12N2O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
N-(quinolin-8-yl)benzenesulfonamide, also known as 8-(4-Benzenesulfonylamino)quinoline, has been identified to target the Nuclear Factor Kappa B (NF-κB) pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . In addition, it has been found to inhibit tissue-nonspecific alkaline phosphatase (TNAP) activity .
Mode of Action
The compound suppresses the NF-κB pathway . It acts as a potent reversible inhibitor against TNAP activity . The operative mechanism depends on the type of oxidized reaction center and the oxidant nature . Oxidation affects the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent in the molecule .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The suppression of the NF-κB pathway can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and other processes . The inhibition of TNAP can affect bone mineralization and other processes regulated by this enzyme .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The suppression of the NF-κB pathway by this compound can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and other processes . This can result in various molecular and cellular effects, depending on the specific context. For example, it has been found to induce cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
N-(quinolin-8-yl)benzenesulfonamide has been shown to interact with the NFkappaB pathway . This pathway is involved in the regulation of many cellular processes, including inflammation, immunity, cell growth, and apoptosis . The compound’s interaction with this pathway suggests that it may have potential therapeutic applications in conditions where the NFkappaB pathway is dysregulated .
Cellular Effects
In cellular assays, this compound has been shown to suppress the NFkappaB pathway . This suppression could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level by interacting with the NFkappaB pathway . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-8-yl)benzenesulfonamide typically involves the sulfonylation of quinoline derivatives. One common method includes the reaction of 8-aminoquinoline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
N-(quinolin-8-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research indicates its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Quinoline: The parent compound, widely used in the synthesis of antimalarial drugs.
8-Nitroquinoline: Used in research for its potential anticancer properties
Uniqueness: N-(quinolin-8-yl)benzenesulfonamide stands out due to its unique sulfonylamino group, which enhances its solubility and reactivity compared to other quinoline derivatives. This structural feature makes it particularly useful in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
N-quinolin-8-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,13-8-2-1-3-9-13)17-14-10-4-6-12-7-5-11-16-15(12)14/h1-11,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBZFJWAMUFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167009 | |
Record name | 8-(4-Benzenesulfonylamino)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49727310 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16082-59-0 | |
Record name | N-(Quinolin-8-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16082-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(4-Benzenesulfonylamino)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016082590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(4-Benzenesulfonylamino)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(quinolin-8-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the electrochemical behavior of N-(quinolin-8-yl)benzenesulfonamide?
A1: this compound undergoes an irreversible oxidation process in a methanolic medium, primarily at the sulfonamide group. This process is primarily diffusion-controlled, though an adsorptive component is also present. The oxidation peak potential (Ep) changes with pH, exhibiting a distinct inflection point around pH 9.6. [] This electrochemical behavior can be leveraged to develop analytical methods for quantifying the compound, even within complex mixtures like the commercial extractant LIX 34. []
Q2: How does the structure of this compound derivatives influence their fragmentation patterns in mass spectrometry?
A2: The fragmentation of this compound derivatives during electrospray ionization mass spectrometry centers around the -SO2-NR- bond. [] The specific R group attached to the nitrogen atom directly impacts the fragmentation pathway and resulting fragment ions. For instance, derivatives containing active hydrogen atoms exhibit characteristic ion peaks at m/z 159 [M+H]+, 144, and 117. [] Variations in the R group, like methylation or ethylation, lead to distinct fragmentation patterns, providing valuable insights into the compound's structure. []
Q3: Can this compound derivatives act as ligands in organometallic complexes, and if so, how does their structure impact catalytic activity?
A3: Yes, this compound can act as a chelating ligand in organometallic complexes, specifically with iridium. The rigid 8-aminoquinoline moiety significantly enhances the stability of such complexes, as demonstrated with the [Cp*Ir(this compound)Cl] complex which shows high efficiency and stability in formic acid dehydrogenation. [] Furthermore, modifying the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact the catalyst's activity and optimal pH range. [] Electron-donating groups tend to favor the hydrogen formation step while slowing down β-hydride elimination, while electron-withdrawing groups exhibit the opposite effect. [] This highlights the importance of structural modifications in tuning the catalytic properties of these complexes.
Q4: How effective are anthocyanins from blue corn in combination with this compound derivatives in combating cancer cell growth?
A4: Studies show that anthocyanins, particularly those extracted from processed blue corn (tortillas), exhibit antiproliferative effects against breast and prostate cancer cell lines. [] Combining tortilla anthocyanins with 2-amino-N-quinolin-8-yl-benzenesulfonamide (QBS), a derivative of this compound, enhances apoptosis in both MDA-MB-453 (triple-negative breast cancer) and LNCaP (prostate cancer) cell lines compared to either treatment alone. [] This synergistic effect suggests a potential for these combinations as adjuvants in cancer therapy, though further research is needed to elucidate the underlying mechanisms.
Q5: What is the crystal structure of 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide and what does it reveal about its intermolecular interactions?
A5: The crystal structure of 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide shows a torsion angle of -59.0(2)° about the N-S bond connecting the quinoline and benzene rings. [] The sulfonamide hydrogen atom participates in both intramolecular and intermolecular hydrogen bonding. It forms an intramolecular bond with the quinoline nitrogen atom (N-H⋯N = 2.25(2) Å) and an intermolecular bond with a sulfonyl oxygen atom (N-H⋯O =2.53(2) Å). [] Additionally, the carbon atom adjacent to the quinoline nitrogen makes an intermolecular contact with the fluorine atom (H⋯F = 2.48(2) Å). [] These interactions provide valuable insights into the molecular packing and potential binding interactions of this compound.
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